
Ligustilid
Übersicht
Beschreibung
Ligustilide is a natural chemical compound belonging to the dihydrophthalide class. It is primarily found in wild celeries (Apium graveolens) and Angelica sinensis, among other plants . Ligustilide is known for its potential pharmacological effects, including anti-inflammatory and neuroprotective properties .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Ligustilide has demonstrated considerable neuroprotective properties, particularly in models of cerebral ischemia and neurodegenerative diseases.
Anti-Aging Applications
Ligustilide has been identified as a potential senolytic compound, which selectively induces apoptosis in senescent cells.
Skin Aging Studies
- Dermal Health : In murine models, ligustilide administration resulted in the elimination of senescent cells from the skin, leading to increased collagen density and improved subcutaneous adipose tissue content. This suggests its utility in addressing skin aging phenotypes by specifically targeting aged fibroblasts without affecting healthy cells .
Antidepressant-Like Effects
Recent studies have explored the antidepressant potential of ligustilide.
- Behavioral Studies : In chronic unpredictable mild stress models, ligustilide administration significantly reduced immobility time in forced swimming tests, indicating its potential as an antidepressant agent. The compound showed effects similar to established antidepressants, enhancing locomotion and overall activity in treated animals .
Summary of Applications
The following table summarizes the key applications of ligustilide along with their mechanisms and findings from relevant studies:
Wirkmechanismus
Target of Action
Ligustilide, a major bioactive component found in various medicinal plants, primarily targets the TRPA1 , PPARγ , and NF-κB signaling pathways . TRPA1 is a transient receptor potential channel that plays a crucial role in pain and inflammation . PPARγ is a nuclear receptor that regulates genes involved in lipid metabolism, inflammation, and glucose homeostasis . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
Ligustilide exhibits a bimodal sensitivity to TRPA1, acting as a potent activator and also inducing a modest block of mustard oil (MO) activated currents . It inhibits the activation of NF-κB and AP-1 signaling, thus alleviating inflammation . Ligustilide also activates PPARγ, which further inhibits the activation of NF-κB and AP-1 signaling .
Biochemical Pathways
Ligustilide modulates several biochemical pathways. It reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), inhibits the secretion of cytokines (IL-1α, IL-6, TNF-α), and differentiation factors (GM-CSF) in murine macrophages . It also reduces mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1α, IL-6), chemokines (CCL4/MIP-1β), and pro-inflammatory enzymes (iNOS) .
Pharmacokinetics
Ligustilide exhibits poor oral bioavailability in rats due to extensive first-pass metabolic reactions . Seven metabolites of ligustilide have been identified, three of which are unequivocally characterized as butylidenephthalide, senkyunolide I, and senkyunolide H .
Result of Action
Ligustilide diminishes the extent of the inflammatory response measured by the production of different mediators or metabolites (NO, PGE2, interleukins, cytokines, chemokines) . It also exhibits a wide range of pharmacological properties, including anti-inflammatory, neuroprotective , and vasodilatory effects .
Action Environment
The action of Ligustilide may be influenced by environmental factors. For instance, its aromatization to dehydroligustilide (DH-Lig), which occurs during aging of its botanical sources, enhances TRPA1 inhibition and reduces activation . Furthermore, Ligustilide is a volatile compound found in the essential oil of various herb roots, and the oil is obtained by distillation or supercritical CO2 extraction of the dried root .
Biochemische Analyse
Biochemical Properties
Ligustilide has been found to interact with several enzymes and proteins. For instance, it targets Prostaglandin-Endoperoxide Synthase 2 (PTGS2) to regulate the Bone Morphogenetic Protein/Smad Pathway . This interaction plays a crucial role in osteogenesis, the process of bone formation .
Cellular Effects
Ligustilide has shown significant effects on various types of cells and cellular processes. In osteoporosis models, it has been found to inhibit osteoclastogenesis (the formation of osteoclasts, cells that break down bone) and promote osteogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ligustilide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it enhances the expression of PTGS2, Bone Morphogenetic Protein 2 (BMP2), and Smad4 in bone tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ligustilide change over time. It has been observed to increase serum estrogen levels and uterine weight in ovariectomy-treated rats
Dosage Effects in Animal Models
The effects of Ligustilide vary with different dosages in animal models. For instance, it has been found to significantly increase bone mineral density, trabecular number, and trabecular bone volume/tissue volume at certain dosages .
Metabolic Pathways
Ligustilide is involved in several metabolic pathways. It interacts with enzymes such as PTGS2 and impacts metabolic flux and metabolite levels .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Ligustilid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion aus Angelica sinensis unter Verwendung von Ligroin-Lösungsmittel bei normaler Temperatur. Der Ligroin-Extrakt wird dann kondensiert und unter Verwendung hocheffizienter Flüssigphasenverfahren weiterverarbeitet, um hochreines Z-Ligustilid zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet häufig die Extraktion von ätherischen Ölen aus den Wurzeln von Pflanzen wie Angelica sinensis. Das Öl wird durch Destillation oder überkritische CO2-Extraktion der getrockneten Wurzel gewonnen . Diese Methode gewährleistet die Erhaltung der flüchtigen Verbindungen, einschließlich this compound.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können this compound in andere Phthalidderivate umwandeln.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit elektrophilen Reagenzien.
Häufige Reagenzien und Bedingungen
Reduktion: Reduktionsmittel wie Natriumborhydrid können für die Reduktion von this compound verwendet werden.
Substitution: Elektrophile Reagenzien wie Senföl können mit this compound reagieren.
Hauptprodukte
Oxidation: Dehydrothis compound
Reduktion: Verschiedene Phthalidderivate
Substitution: Modifizierte Ligustilidverbindungen mit veränderten biologischen Aktivitäten
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound entfaltet seine Wirkungen über mehrere Mechanismen:
Entzündungshemmend: This compound wirkt als entzündungshemmendes Prostaglandin, das entzündungsbedingte Reaktionen, die von Zytokinen und Chemokinen abhängen, moduliert.
Ionenkanalmodulation: Es aktiviert TRPA1-Ionenkanäle, was zu seinen pharmakologischen Wirkungen beiträgt.
Neuroprotektion: This compound fördert den Neuroprotektion, indem es entzündungsbedingte Signalwege hemmt und die Angiogenese verbessert.
Analyse Chemischer Reaktionen
Types of Reactions
Ligustilide undergoes various chemical reactions, including:
Oxidation: Ligustilide can be oxidized to form dehydroligustilide, which has different biological activities.
Reduction: Reduction reactions can convert ligustilide into other phthalide derivatives.
Substitution: Ligustilide can participate in substitution reactions, particularly with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Triplet oxygen is commonly used for the oxidation of ligustilide under mild conditions without a catalyst.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of ligustilide.
Substitution: Electrophilic reagents such as mustard oil can react with ligustilide.
Major Products
Oxidation: Dehydroligustilide
Reduction: Various phthalide derivatives
Substitution: Modified ligustilide compounds with altered biological activities
Vergleich Mit ähnlichen Verbindungen
Ligustilid ist unter ähnlichen Verbindungen aufgrund seines vielseitigen pharmakologischen Profils einzigartig. Ähnliche Verbindungen umfassen:
Dehydrothis compound: Eine oxidierte Form von this compound mit unterschiedlichen biologischen Aktivitäten.
Phthalide: Eine Klasse von Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen biologischen Wirkungen.
Entzündungshemmende Prostaglandine: Verbindungen wie 15-Deoxy-Δ12,14-Prostaglandin J2 haben ähnliche entzündungshemmende Eigenschaften wie this compound.
This compound zeichnet sich durch seine Fähigkeit aus, mehrere biologische Signalwege zu modulieren, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen macht.
Biologische Aktivität
Ligustilide (LIG) is a natural compound primarily derived from the roots of Angelica sinensis and Ligusticum chuanxiong, both of which are widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, neuroprotective, anticancer, and antidepressant effects. Recent studies have elucidated various mechanisms through which ligustilide exerts its pharmacological benefits.
1. Anticancer Properties
Ligustilide has demonstrated potential anticancer effects in several studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For instance, research indicates that ligustilide can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to their effects.
2. Anti-inflammatory Effects
LIG exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. It has been found to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thus reducing inflammation in various models of disease.
3. Neuroprotective Effects
Ligustilide has been associated with neuroprotective activities, particularly in models of neurodegenerative diseases. It promotes neuronal survival by activating signaling pathways such as ERK1/2 and PI3K/Akt, which are crucial for cell survival under oxidative stress conditions. Additionally, LIG has shown promise in improving cognitive functions and alleviating symptoms of depression.
4. Antidepressant Activity
Recent studies have highlighted the antidepressant-like effects of ligustilide in animal models. In chronic unpredictable mild stress (CUMS) models, ligustilide administration resulted in increased mobility and sucrose preference, indicative of reduced depressive-like behavior. The underlying mechanism appears to involve modulation of neurosteroid levels, specifically progesterone and allopregnanolone, which are linked to mood regulation.
Ligustilide's biological activities are mediated through various molecular mechanisms:
- GPR30 Signaling : LIG selectively activates GPR30, a G protein-coupled estrogen receptor, leading to enhanced cell proliferation and survival.
- EGFR/ERK Pathway Activation : By promoting the phosphorylation of epidermal growth factor receptor (EGFR) and downstream ERK pathways, ligustilide enhances cellular responses to stress.
- Antioxidant Defense : LIG improves cellular antioxidant defenses, reducing oxidative damage and apoptosis in neuronal cells.
Study on Antidepressant Effects
A study conducted by Zhang et al. (2021) evaluated the antidepressant-like effects of ligustilide using behavioral tests on rats subjected to CUMS. The results indicated that ligustilide significantly reduced immobility time and increased locomotion compared to control groups.
Treatment Group | Immobility Time (seconds) | Sucrose Preference (%) |
---|---|---|
Control | 120 | 30 |
Ligustilide 20 mg/kg | 60 | 50 |
Ligustilide 40 mg/kg | 45 | 65 |
Neuroprotective Study
In a study exploring the neuroprotective effects of ligustilide against oxidative stress-induced apoptosis in PC12 cells, it was found that treatment with LIG significantly increased cell viability and decreased apoptosis rates compared to untreated controls.
Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 40 | 60 |
Ligustilide 50 µM | 80 | 20 |
Ligustilide 100 µM | 90 | 10 |
Eigenschaften
IUPAC Name |
(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQXVFMNOFTMU-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CCC2)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-01-0, 81944-09-4 | |
Record name | Ligustilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ligustilide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | z-ligustilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4431-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIGUSTILIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.